Hyperolactone C

Description

Natural Product Context and Significance in Chemical Biology

Hyperolactone C is a natural product that has been identified in Hypericum chinense and Hypericum japonicum. nih.govscribd.com It belongs to a series of related compounds known as the hyperolactones, which also includes hyperolactones A and B. acs.orgnih.gov The significance of this compound in chemical biology is largely due to its distinct and complex molecular architecture, which has made it a subject of interest for biological studies. scribd.comacs.org Its structural resemblance to known antiviral agents and its extended conjugation through a phenyl substituent have marked it as a metabolite of particular interest for further investigation. acs.orgnih.gov Furthermore, this compound serves as a structural component of other, more complex natural products, such as Biyouyanagin A. organic-chemistry.org

Overview of Spirolactone Natural Products

This compound is classified as a spirolactone, a significant class of chemical compounds. nih.govresearchgate.net Spirolactones are characterized by a spirocyclic framework, which features a cyclic ester (a lactone) attached to another ring system at a single shared atom. nih.govwikipedia.org This structural motif is a core component in a wide variety of natural products that exhibit a range of pharmacological properties. nih.govresearchgate.net

The scientific community has devoted considerable effort to discovering new spirolactone-containing natural products and exploring their potential bioactivities. nih.govresearchgate.net The medicinal relevance of many compounds within this class makes them attractive targets for the development of innovative synthetic strategies. researchgate.net Natural products possessing the spirolactone moiety have demonstrated various biological activities, including antimicrobial, antitumor, and immunosuppressive effects. researchgate.net Specifically, the hyperolactones, including this compound, are recognized examples of naturally occurring spirolactones. researchgate.netnih.gov

Historical Perspective of this compound Investigations

The investigation of this compound began with its isolation from the plant Hypericum chinense. scribd.comacs.org Early synthetic work was conducted by Kinoshita and his colleagues, whose research not only achieved the synthesis of hyperolactones A, B, and C but also established their absolute stereochemistry. acs.org However, these initial synthetic routes were lengthy, sometimes requiring sixteen steps from chiral precursors. scribd.com To better support biological studies of this metabolite, a more direct, two-step synthetic approach was subsequently developed, centered around a key tandem Claisen rearrangement and lactonization process. scribd.comacs.org

A pivotal moment in the study of this compound was the definitive determination of its absolute configuration as (5S,9S). nih.gov This was accomplished through a detailed conformational analysis and by comparing the experimentally measured circular dichroism (CD) spectrum of the isolated natural product with simulated spectra calculated using density functional theory methods. nih.gov The compound has also been a key target in more complex synthetic projects, such as in the total synthesis of Biyouyanagin A, where it serves as a crucial intermediate. organic-chemistry.orgacs.org

Structure

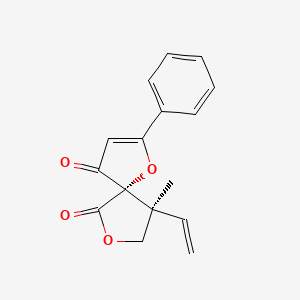

2D Structure

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(5S,9S)-9-ethenyl-9-methyl-2-phenyl-1,7-dioxaspiro[4.4]non-2-ene-4,6-dione |

InChI |

InChI=1S/C16H14O4/c1-3-15(2)10-19-14(18)16(15)13(17)9-12(20-16)11-7-5-4-6-8-11/h3-9H,1,10H2,2H3/t15-,16-/m0/s1 |

InChI Key |

NQUGWBJTAGWFOH-HOTGVXAUSA-N |

SMILES |

CC1(COC(=O)C12C(=O)C=C(O2)C3=CC=CC=C3)C=C |

Isomeric SMILES |

C[C@@]1(COC(=O)[C@@]12C(=O)C=C(O2)C3=CC=CC=C3)C=C |

Canonical SMILES |

CC1(COC(=O)C12C(=O)C=C(O2)C3=CC=CC=C3)C=C |

Synonyms |

hyperolactone C |

Origin of Product |

United States |

Isolation and Dereplication Methodologies

Plant Sources and Species Identification in Hypericum Genus

Hyperolactone C is a natural metabolite produced by plants belonging to the Hypericum genus, a large group within the Hypericaceae family comprising over 500 species. mdpi.com The primary documented sources for the isolation of this compound are Hypericum chinese L. and Hypericum lloydii, the latter commonly known as Sandhill St. John's Wort. nih.goviastate.eduresearchgate.net The identification of the specific plant species is a critical first step, as the chemical profile and concentration of secondary metabolites can vary significantly between different species and even among different populations of the same species.

Chromatographic Techniques for Isolation and Purification

The isolation of pure this compound from a crude plant extract is a meticulous process that employs various chromatographic techniques. jsmcentral.orgjournalagent.com Chromatography separates compounds from a mixture based on their differential interactions with a stationary phase and a mobile phase. journalagent.com

Initial extraction from the plant material is typically followed by fractionation using methods like column chromatography. The final purification of this compound often involves flash column chromatography. nih.goviastate.edu This is a rapid form of preparative column chromatography that uses pressure to drive the mobile phase through the stationary phase (commonly silica (B1680970) gel), leading to an efficient separation. In documented purification schemes, a solvent system of hexane and ethyl acetate (B1210297) has been successfully used to yield the pure compound. nih.goviastate.edu Other high-resolution techniques such as High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are also instrumental in the separation of complex phytochemicals from Hypericum extracts. nih.gov

Spectroscopic and Spectrometric Approaches in Structural Elucidation

Once isolated, the definitive structure of this compound is elucidated using a suite of advanced analytical methods. These techniques provide detailed information about the molecule's connectivity, elemental composition, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound reveals key structural features, including a characteristic methyl singlet, resonances for a vinyl group attached to a quaternary carbon, and a singlet corresponding to an enone hydrogen. nih.goviastate.edu The ¹³C NMR spectrum shows 14 distinct carbon signals, confirming the total number of carbon atoms and identifying functional groups through their chemical shifts, such as the ketone at approximately 196.8 ppm and the lactone carbonyl at 187.5 ppm. nih.goviastate.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. oxinst.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies which protons are directly attached to which carbon atoms. oxinst.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings (typically over two to three bonds) between protons and carbons, which is vital for connecting the individual spin systems and piecing together the entire molecular puzzle. oxinst.comchimia.ch

Table 1: Key NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹H | 1.53 | Methyl singlet |

| ¹H | 5.26, 5.27, 5.99 | Resonances for a vinyl group |

| ¹H | 5.98 | Singlet for the enone hydrogen |

| ¹³C | 196.8 | Ketone resonance |

| ¹³C | 187.5 | Lactone resonance |

Data derived from synthetic samples reported to be identical to the natural product. nih.goviastate.edu

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn allows for the calculation of its exact molecular formula. nih.govthermofisher.com Unlike low-resolution mass spectrometry, HRMS provides mass measurements with very high accuracy. This precision is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For precursors in the synthesis of this compound, HRMS has been used to confirm the molecular formula by matching the measured mass to the calculated mass (e.g., for C₁₇H₁₈O₅, calculated: 302.1154, measured: 302.1159), validating the elemental composition. iastate.edu

While NMR and MS can define the planar structure and connectivity of a molecule, determining its absolute three-dimensional arrangement, or stereochemistry, often requires X-ray crystallography. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis provides an unambiguous, high-resolution 3D model of the molecule, revealing the precise spatial arrangement of every atom. nih.govdtic.mil

For this compound isolated from Hypericum lloydii, single-crystal X-ray analysis was instrumental in definitively assigning its absolute configuration as (5S,9S). researchgate.netnih.gov This technique is considered the gold standard for determining the absolute stereochemistry of chiral molecules. nih.gov

Total Synthesis Strategies and Stereochemical Control

Early Synthetic Approaches and Challenges

Initial forays into the synthesis of Hyperolactone C focused on establishing viable routes to the complex spiroketal framework. A notable early example is the direct synthesis of racemic this compound reported by Kraus and Wei. nih.govacs.org This approach highlighted the primary challenge in this field: the stereocontrolled construction of two adjacent, fully substituted carbon centers. researchgate.netnih.gov

The Kraus synthesis commenced with methyl acetoacetate (B1235776) and constructed a key furanol intermediate. nih.gov The central transformation was a novel tandem Claisen rearrangement–lactonization protocol. nih.govacs.org Heating an O-alkylated furan (B31954) precursor in toluene (B28343) at high temperatures was designed to trigger a nih.govnih.gov-sigmatropic Claisen rearrangement, followed by an in-situ lactonization to form the desired spirolactone core. nih.gov While this strategy successfully forged the challenging vicinal quaternary centers and provided access to racemic this compound for biological evaluation, the yield for the key tandem step was modest (25%). nih.govacs.org This early work underscored the need for more efficient and stereoselective methods.

Chiral Pool-Based Total Syntheses

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, leveraging their inherent chirality to control the stereochemistry of the final product. wikipedia.org This strategy has been effectively employed for this compound to unambiguously establish its absolute configuration. researchgate.net

(S)-Malic acid has proven to be a valuable chiral precursor for the enantioselective synthesis of this compound. researchgate.netnih.gov This approach was notably used by Nicolaou and co-workers in their synthesis of (-)-biyouyanagin A, for which this compound is a key building block. nih.govresearchgate.net

The synthesis begins by converting (S)-malic acid into a chiral hydroxy lactone intermediate over several steps. nih.gov This intermediate preserves the stereocenter derived from the starting material. Key subsequent transformations in one reported synthesis are summarized below. nih.gov

| Step | Reactant | Key Reagents/Conditions | Product | Yield |

| 1 | Hydroxy lactone 24 | Dess-Martin periodinane (DMP) | Ketolactone 25 | 92% |

| 2 | Ketolactone 25 | Acetylene, n-BuLi | Propargylic alcohol 26 | 92% (3:1 d.r.) |

| 3 | Propargylic alcohol 26 | Pd(PPh₃)₄, PhI, CO, CO₂ | Spirolactone 27 | 79% |

| 4 | Spirolactone 27 | BBr₃, then o-NO₂C₆H₄SeCN/n-Bu₃P, then H₂O₂ | (-)-Hyperolactone C | 79% (over 3 steps) |

The stereochemistry of the propargylic alcohol was controlled via chelation with the benzyloxy group and confirmed by X-ray crystallography. nih.gov A palladium-catalyzed cascade sequence involving carbonylation and cyclization efficiently constructed the spirolactone core. nih.gov This synthesis not only provided an enantioselective route to this compound but also definitively confirmed its (5S,9S) absolute stereochemistry. researchgate.netnih.gov

De Novo Asymmetric Total Syntheses

De novo asymmetric syntheses construct the chiral centers of a target molecule from achiral or racemic precursors using chiral catalysts or reagents. orgsyn.orgyork.ac.uk This approach offers flexibility and avoids reliance on the availability of suitable chiral starting materials. Several powerful asymmetric methods have been successfully applied to the total synthesis of this compound.

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) has emerged as a powerful method for the enantioselective formation of quaternary stereocenters. researchgate.netresearchgate.netthieme-connect.com The research group of Zhixiang Xie demonstrated a highly effective synthesis of this compound that employs a Pd-AAA reaction as the key stereochemistry-defining step to construct the two vicinal quaternary carbons. nih.govorganic-chemistry.orgnih.gov

In this biomimetic approach, a β-ketoester was subjected to a Pd-AAA reaction with isoprene (B109036) monoepoxide. researchgate.netnih.gov The use of a chiral palladium catalyst allowed for the efficient control over the stereochemistry of the newly formed quaternary carbon. nih.govacs.org The reaction proceeds with high levels of stereoselectivity, establishing the foundation for the adjacent spirocyclic quaternary center. organic-chemistry.org Subsequent acid-catalyzed cyclization then furnishes the this compound core. organic-chemistry.org This strategy proved effective for synthesizing not only this compound but also its diastereomer, Hyperolactone B. nih.govacs.org

Table 2: Key Pd-AAA Reaction in this compound Synthesis organic-chemistry.org

| Substrate | Catalyst/Ligand | Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| β-ketoester | [Pd₂(dba)₃]·CHCl₃ / (R,R)-L1 | Alkylated intermediate | ~61% | >20:1 | 96% |

This method showcases the power of Pd-AAA to create complex stereochemical arrays from simple precursors, offering a convergent and highly enantioselective route to the hyperolactone family of natural products. researchgate.netorganic-chemistry.org

An elegant strategy for constructing the core of this compound involves a rhodium(II)-catalyzed intramolecular oxonium ylide formation followed by a nih.govnih.gov-sigmatropic rearrangement. europa.eunih.gov The Hodgson group developed an asymmetric synthesis of (-)-Hyperolactone C starting from commercially available (S)-styrene oxide. researchgate.netnih.gov

The key step in this sequence involves the treatment of an α-diazo-β-ketoester, which bears an allylic ether functionality, with a rhodium(II) catalyst. europa.eunih.gov The catalyst promotes the decomposition of the diazo compound to form a rhodium carbenoid, which is intramolecularly trapped by the ether oxygen to generate a cyclic oxonium ylide intermediate. europa.eugla.ac.uk This transient ylide then undergoes a highly stereocontrolled nih.govnih.gov-sigmatropic rearrangement to create a furanone product, constructing one of the quaternary stereocenters with excellent diastereoselectivity. europa.euox.ac.uk The resulting furanone is then converted to this compound through an acid-catalyzed lactonization and dehydrogenation. nih.gov This tandem process provides a concise method for creating adjacent quaternary stereocenters with full control of their relative stereochemistry. figshare.comox.ac.uk

As mentioned in the context of early synthetic efforts, the tandem Claisen rearrangement–lactonization is a key strategy for assembling the 1,7-dioxaspiro[4.4]nonane skeleton of this compound. nih.govresearchgate.net The racemic synthesis by Kraus and Wei provided the first example of this protocol for hyperolactone synthesis. nih.govacs.org

The process begins with the O-alkylation of a substituted furanol with an allylic chloride to form an allyl furyl ether. nih.gov Heating this ether intermediate triggers the cascade reaction. The first step is a thermal nih.govnih.gov-Claisen rearrangement, a sigmatropic process that transfers the allyl group from the oxygen to the carbon of the furan ring, thereby setting the first quaternary stereocenter. nih.gov Immediately following the rearrangement, the resulting carboxylic acid intermediate undergoes an intramolecular nucleophilic attack on the ketone, leading to a spontaneous lactonization that forms the second quaternary stereocenter and closes the spirolactone ring system. nih.govacs.org This protocol represents a novel and direct strategy for constructing two adjacent quaternary centers in a single operation. nih.gov

Photoredox Catalysis Platforms for Carbon-Hydrogen Bond Activation

A notable advancement in the synthesis of this compound involves the use of photoredox catalysis to activate C(sp³)–H bonds. chemrxiv.orgchemrxiv.orgresearchgate.net This approach allows for the direct engagement of 1,3-dicarbonyl C(sp³)–H acids in radical reactions, enabling redox-neutral hydroalkylation and cross-coupling. chemrxiv.orgresearchgate.net

One such platform utilizes cerium-containing and cerium-free photoredox conditions, where lithium trifluoroacetate (B77799) plays a crucial role. chemrxiv.orgchemrxiv.orgresearchgate.net These conditions facilitate either ligand-to-metal charge transfer (LMCT) or multi-site proton-coupled electron transfer (MS-PCET) activations. chemrxiv.orgchemrxiv.orgresearchgate.net This methodology has enabled a concise 4-step synthesis of racemic this compound. chemrxiv.orgchemrxiv.org The process involves the cyclization of an allyl ester, which forms spiro[4.4] ketolactones through a favored 5-exo-trig cyclization. chemrxiv.org For instance, the cyclization of an ester derived from cyclopent-2-enol resulted in high yields of the corresponding lactone under cerium-containing conditions. chemrxiv.org

Convergent and Linear Synthesis Methodologies

Both convergent and linear strategies have been employed in the synthesis of this compound.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction of the target molecule. chemistnotes.com | Simpler to plan. fiveable.me | Overall yield can be low for multi-step syntheses. uniurb.itwikipedia.org |

| Convergent Synthesis | Independent synthesis of fragments followed by their assembly. chemistnotes.comwikipedia.orgnumberanalytics.com | Higher overall yields, increased efficiency and flexibility. numberanalytics.comfiveable.me | Requires more complex initial planning. |

Diastereoselective and Enantioselective Reaction Design

Achieving the correct stereochemistry at the two vicinal quaternary centers of this compound is a formidable challenge. researchgate.net Several methods have been developed to control the diastereoselectivity and enantioselectivity of the key bond-forming reactions.

One successful approach involves a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA). organic-chemistry.orgresearchgate.netnih.gov This reaction has been used to construct the two adjacent quaternary stereocenters with good diastereomeric ratios and high enantiomeric excess. organic-chemistry.orgnih.gov For example, the reaction of a β-keto ester with a racemic isoprene monoepoxide in the presence of a palladium catalyst and a chiral ligand furnished a key intermediate for this compound synthesis. organic-chemistry.org

Another strategy employs a rhodium-catalyzed oxonium ylide formation followed by a chemrxiv.orgnih.gov-sigmatropic rearrangement. europa.euresearchgate.net This key step, starting from an α-diazo-β-ketoester, allows for stereocontrolled access to a furanone intermediate, which can then be converted to this compound. researchgate.net

Furthermore, a stereodivergent synthesis has been developed that allows access to all four possible stereoisomers of this compound. nih.gov This method utilizes a nickel-catalyzed asymmetric Claisen rearrangement, where the geometry of the starting substrate (E or Z) dictates the configuration of the product. nih.gov

Synthesis of Racemic this compound

Several syntheses of racemic this compound have been reported. One of the earliest and most direct methods involves a tandem Claisen rearrangement–lactonization protocol. nih.govnih.gov In this approach, heating a furan precursor in toluene at high temperatures yields racemic this compound. nih.gov The yield for this particular transformation was noted to be 25%. nih.govnih.gov

Another route to racemic this compound was achieved through a 4-step synthesis utilizing photoredox catalysis, as mentioned previously. chemrxiv.orgchemrxiv.org

Synthetic Endeavors for Analogs and Derivatives

Design Principles for Structural Diversification

The creation of Hyperolactone C analogs is guided by principles of structural diversification, primarily through Diversity-Oriented Synthesis (DOS). This strategy enables the efficient production of a wide range of structurally complex and diverse small molecules from a common intermediate. wiley-vch.de For compounds related to this compound, such as the biyouyanagins, a modular design approach has been highly effective. nih.gov

This modularity allows for the separate synthesis of key building blocks, which are then combined to create a library of analogs. The core strategy often involves a retrosynthetic disconnection that separates the molecule into key modules, such as an olefin module and an enone hyperolactone module. nih.gov By varying the components of these modules—for instance, by using different aryl iodides in the construction of the hyperolactone portion—a diverse library of compounds can be generated. nih.gov This approach facilitates appendage diversification, where different functional groups are introduced at various positions, and stereochemical diversification, where stereoisomers are synthesized to explore the impact of three-dimensional structure on biological activity. wiley-vch.de

Key diversification strategies include:

Stereochemical Diversification: Generating all possible stereoisomers to assess the impact of the configuration at chiral centers on biological function. wiley-vch.ded-nb.info

Skeletal Diversification: Modifying the core ring structure to create novel scaffolds. wiley-vch.de

Appendage Diversification: Altering the peripheral functional groups, such as the phenyl ring, to probe specific interactions with biological targets. wiley-vch.denih.gov

A successful application of these principles was demonstrated in the creation of a biyouyanagin library, which includes this compound as a key structural domain. This work led to the identification of analogs with varied biological activities, underscoring the importance of the this compound core. nih.govacs.org

Strategies for Modifying the Spirolactone Core

The 1,7-dioxaspiro[4.4]nonane core is the defining feature of this compound, and its stereoselective construction presents a significant synthetic challenge due to the presence of two adjacent quaternary stereocenters. d-nb.inforesearchgate.net Several innovative strategies have been developed to synthesize and modify this complex core.

One prominent approach involves an intramolecular oxonium ylide formation followed by a nih.govacs.org sigmatropic rearrangement. acs.orgunibo.it This sequence efficiently constructs the spirofuranone skeleton. Another powerful method is the tandem Claisen rearrangement–lactonization protocol, which was envisioned as a novel strategy for creating the two adjacent quaternary centers in a single step. nih.gov

Catalytic asymmetric methods have also been pivotal. For instance, a nickel(II)-catalyzed dearomative Claisen rearrangement of allyl furyl ethers has been developed for the stereodivergent synthesis of the hyperolactone core. d-nb.info By selecting the appropriate catalyst configuration, chemists can access all four possible stereoisomers of the core structure, which is crucial for creating stereochemically diverse analog libraries. d-nb.info

| Synthetic Strategy | Key Reaction | Description | Reference |

| Oxonium Ylide Rearrangement | Intramolecular nih.govacs.org Sigmatropic Rearrangement | Forms the spirolactone skeleton from a diazocarbonyl-substituted cyclic acetal (B89532) precursor. | acs.orgunibo.it |

| Tandem Reaction | Claisen Rearrangement–Lactonization | A direct approach to construct the two adjacent quaternary centers of the spirolactone core from a furan (B31954) precursor. | nih.gov |

| Palladium-Catalyzed AAA | Asymmetric Allylic Alkylation | Controls the stereochemistry of the quaternary carbon during the synthesis of the spirolactone skeleton. | researchgate.net |

| Nickel-Catalyzed Rearrangement | Dearomative Claisen Rearrangement | Allows for the stereodivergent synthesis of all four stereoisomers of the hyperolactone core by matching catalyst and substrate configurations. | d-nb.info |

These methods provide robust platforms for modifying the spirolactone core, enabling the synthesis of analogs with altered ring sizes, substitutions, or stereochemistry to investigate their impact on biological function.

Approaches for Phenyl Moiety Alteration

The phenyl group in this compound is a key site for modification to modulate the compound's properties. Synthetic strategies are often designed to introduce this moiety at a late stage, which provides the flexibility to create a variety of analogs with different aromatic or other substituent groups. acs.org

One of the most effective methods for introducing the phenyl group is through the conjugate addition of an organometallic reagent to an unsaturated precursor. acs.org Specifically, the addition of organolithium reagents to norphenyl this compound (a key intermediate lacking the phenyl group) allows for the direct installation of the phenyl ring and other aryl or alkyl groups. nih.govox.ac.uk

Another powerful technique is the palladium-catalyzed cascade reaction, which can combine acetylenic alcohols with various aryl iodides and carbon monoxide to construct the substituted spirolactone in one go. nih.gov This method is highly modular, as simply changing the aryl iodide starting material leads to a different substituent at the phenyl position, facilitating the rapid generation of an analog library. nih.gov

| Method | Reagents | Description | Reference |

| Conjugate Addition | Organolithium Reagents | Addition of phenyl lithium or other organolithiums to norphenyl this compound to install the desired side chain. | nih.govox.ac.uk |

| Palladium-Catalyzed Cascade | Aryl Iodides, CO, Acetylenic Alcohols | A modular approach that combines three components to form the core structure, allowing for variation of the aryl group. | nih.gov |

| Carbonylative Sonogashira Coupling | Iodobenzene, Alkyne, CO, Pd Catalyst | Used to create a ynone intermediate which can then be cyclized to form the phenyl-substituted spirolactone structure. | uib.no |

These approaches provide synthetic chemists with a versatile toolkit for altering the phenyl moiety, enabling a detailed exploration of how this part of the molecule contributes to its biological activity.

Development of Norphenyl this compound as a Synthetic Platform

A significant breakthrough in the synthesis of this compound and its analogs was the development of norphenyl this compound as a versatile synthetic intermediate. researchgate.netnih.gov This compound contains the complete spirolactone core of this compound but lacks the phenyl substituent, making it an ideal platform for late-stage diversification.

The stereocontrolled synthesis of norphenyl this compound has been achieved through various routes, including those based on oxonium ylide-derived spirofuranones. nih.govox.ac.uk Its importance lies in its role as a direct precursor to this compound itself and a wide range of analogs. By using norphenyl this compound as a common starting point, different functional groups can be introduced through conjugate addition reactions. nih.govox.ac.ukresearchgate.net

This platform approach offers several advantages:

Efficiency: It avoids the need for a complete de novo synthesis for each new analog.

Flexibility: It allows for the late-stage introduction of various aryl and alkyl groups, enabling the creation of a diverse library of compounds from a single advanced intermediate. nih.govox.ac.uk

Convergence: It represents a convergent synthetic strategy, where the complex spirolactone core is constructed first, and the final diversification step is performed near the end of the synthesis.

The utility of norphenyl this compound has been demonstrated in the synthesis of this compound by the addition of phenyl lithium. nih.govox.ac.uk This key intermediate has also been the subject of studies aimed at developing a catalytic, enantioselective synthesis to further streamline access to these important molecules. researchgate.netnih.gov

Late-Stage Functionalization and Conjugate Addition Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule in the final steps of a synthesis. wikipedia.orgnih.gov This approach is particularly valuable for creating analogs of natural products like this compound, as it allows for rapid diversification without requiring a lengthy re-synthesis from simple starting materials. rsc.orgmpg.de

For this compound, the most prominent LSF strategy is the conjugate addition to the norphenyl intermediate. nih.govox.ac.uk This reaction, often employing organolithium reagents, adds a desired substituent to the enone system of the spirolactone core, directly yielding this compound or its analogs. nih.govox.ac.ukresearchgate.net This method is highly effective for introducing the phenyl group and other functionalities. acs.org

The principles of conjugate addition are broadly applicable in organic synthesis for forming carbon-carbon bonds with α,β-unsaturated carbonyl compounds. youtube.com In the context of this compound, the spirofuranone precursor acts as the Michael acceptor, reacting with nucleophiles like organocuprates or organolithiums. nih.govuib.no

| Strategy | Key Intermediate | Reaction Type | Outcome | Reference |

| Late-Stage Conjugate Addition | Norphenyl this compound | Michael Addition | Installation of phenyl, aryl, or alkyl groups to create this compound and its analogs. | nih.govox.ac.ukresearchgate.net |

| Conjugate Addition-Oxidation | Dimethylated Spirofuranone | Conjugate Addition | Introduction of a phenyl group onto a related spirofuranone intermediate. | acs.org |

The application of LSF and conjugate addition strategies has been instrumental in exploring the chemical space around this compound. These approaches provide an efficient and flexible means to generate novel derivatives for biological evaluation, accelerating the process of drug discovery and the study of structure-activity relationships. nih.govacs.org

Biological Activity Research Frameworks Excluding Clinical Human Trial Data, Dosage, Safety, Adverse Effects

In Vitro Experimental Models for Bioactivity Assessment

The biological activities of Hyperolactone C have been investigated using a variety of in vitro models. These experimental systems are crucial for the preliminary assessment of a compound's potential therapeutic effects. Cell lines, serving as reproducible and controlled biological environments, have been central to these investigations.

Notably, human lymphocyte cell lines, such as MT-2 and H9, have been employed to evaluate the anti-HIV properties of this compound. pnas.orgnih.govresearchgate.net For assessing its activity against other viruses, such as the lymphocytic choriomeningitis virus (LCMV), baby hamster kidney (BHK-21) cells have been utilized. pnas.orgresearchgate.net

The immunomodulatory effects, particularly the anti-inflammatory properties, have been studied using mouse macrophage cell lines like RAW 264.7. researchgate.net Furthermore, the cytotoxic potential of this compound has been screened against a panel of human cancer cell lines, providing a broader understanding of its biological interaction with different cell types. unibo.it

Table 1: In Vitro Experimental Models Used for Bioactivity Assessment of this compound

| Cell Line | Organism | Cell Type | Bioactivity Assessed |

|---|---|---|---|

| MT-2 | Human | Lymphocyte | Anti-HIV Activity |

| H9 | Human | Lymphocyte | Anti-HIV Activity |

| BHK-21 | Hamster | Kidney | Anti-arenavirus Activity |

| RAW 264.7 | Mouse | Macrophage | Anti-inflammatory Activity |

| HEp-2 | Human | Laryngeal Carcinoma | Cytotoxicity |

| PC-12 | Rat | Pheochromocytoma | Not Specified |

Investigational Approaches in Antiviral Research Models

Research into the antiviral properties of this compound has primarily focused on two distinct viral families: retroviruses, specifically the Human Immunodeficiency Virus (HIV), and arenaviruses.

In anti-HIV research, studies have demonstrated that this compound exhibits significant inhibitory activity against HIV-1 replication in lymphocyte cell lines. nih.govresearchgate.netacs.org For instance, in MT-2 lymphocytes, this compound has shown notable potency. pnas.org The experimental approach typically involves infecting the cell cultures with a molecular clone of the virus, such as HIV-1HxB2, and then measuring the extent of viral replication in the presence of the compound. pnas.org

Investigations into its effects on arenaviruses have utilized a recombinant Lymphocytic Choriomeningitis Virus that expresses Green Fluorescent Protein (rLCMV-GFP). pnas.orgresearchgate.net The antiviral activity in this model is quantified by the reduction in GFP expression in infected BHK-21 cells, which serves as a surrogate marker for viral replication and gene expression. researchgate.net Interestingly, while demonstrating clear anti-HIV effects, this compound and its analogs have been found to display no or only weak activity against LCMV. pnas.orgresearchgate.net

Table 2: Investigational Approaches in Antiviral Research Models for this compound

| Virus | Virus Type | Experimental Model | Key Findings |

|---|---|---|---|

| HIV-1 | Retrovirus | MT-2 and H9 lymphocyte cell lines infected with HIV-1. | Significant inhibitory activity against HIV-1 replication. pnas.orgnih.govresearchgate.netacs.org |

| LCMV | Arenavirus | BHK-21 cells infected with recombinant LCMV expressing GFP (rLCMV-GFP). | No or weak activity against LCMV replication. pnas.orgresearchgate.net |

Studies on Immunomodulatory Pathways

The immunomodulatory properties of this compound have been explored, with a focus on its potential to mitigate inflammatory responses. Research has shown that this compound can inhibit the production of certain cytokines, which are key signaling molecules in the immune system.

Specifically, this compound has been found to inhibit the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that is a potent activator of the innate immune response. nih.gov Studies have reported the inhibition of tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and interleukin-12 (B1171171) (IL-12) in response to LPS stimulation. pnas.orgnih.gov The inhibition of these cytokines suggests that this compound may interfere with the signaling pathways that lead to their production. However, the precise molecular targets and signaling cascades, such as the NF-κB or MAPK pathways, that are modulated by this compound have not yet been fully elucidated in the available scientific literature.

Exploration of Other Relevant Biological Systems (General)

Beyond its antiviral and immunomodulatory activities, the biological effects of this compound have been investigated in the context of cancer cell proliferation. In vitro studies have explored its cytotoxic effects against various human cancer cell lines. These preliminary screenings are essential for identifying any potential anti-cancer properties of a compound.

The research in this area has indicated that this compound exhibits cytotoxic activity against certain cancer cell lines. unibo.it However, these findings are preliminary and serve as a basis for more in-depth investigations into its potential as an anti-cancer agent. The specific mechanisms through which this compound exerts its cytotoxic effects are yet to be fully understood.

Mechanistic Investigation of Biological Interactions

Preliminary investigations into the mechanism of action of this compound have provided some initial insights, particularly concerning its antiviral activity.

In studies involving arenaviruses, it has been observed that the compound does not appear to have a direct virucidal effect, nor does it seem to inhibit the binding of the virus to host cells. pnas.orgresearchgate.net Instead, the evidence suggests that its mode of action involves the inhibition of viral replication and gene expression at a later stage of the viral life cycle. pnas.orgresearchgate.net The precise molecular interactions that lead to this inhibition are still under investigation.

Regarding its anti-HIV activity, while its inhibitory effects on viral replication are well-documented, the specific molecular target within the HIV life cycle has not been definitively identified in the reviewed literature. nih.govresearchgate.netacs.org The resemblance of its structure to known antiviral agents has spurred interest in its potential mechanisms. tandfonline.comtandfonline.com Further research is necessary to fully elucidate the intricate molecular interactions through which this compound exerts its biological effects.

Structure Activity Relationship Sar Studies

Methodologies for SAR Elucidation

The primary strategy for elucidating the SAR of Hyperolactone C has been the design and synthesis of a series of analogs. nih.gov This approach involves systematic structural modifications to the this compound scaffold, followed by biological evaluation of the resulting compounds.

Key methodologies employed include:

Analog Design and Synthesis: Researchers have designed and synthesized analogs by modifying substituents at various positions of the this compound molecule. nih.gov Additionally, truncated structures were created to probe the minimal structural requirements for activity. nih.gov

Synthetic Strategies: The synthesis of these analogs has been achieved through advanced organic chemistry techniques. Notably, palladium-catalyzed cascade reactions have been utilized to construct the core hyperolactone structure. nih.govpnas.org Furthermore, [2+2] photoinduced cycloaddition reactions have been instrumental in building more complex analogs and in the total synthesis of related natural products. nih.govresearchgate.net

Biological Evaluation: The synthesized analogs of this compound were systematically tested for their biological activity. The primary assay used was the inhibition of HIV-1 replication in infected cells, which allowed for the quantification of the half-maximal inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) to determine the therapeutic index (TI). nih.gov

Identification of Pharmacophoric Elements within the this compound Scaffold

SAR studies have been crucial in identifying the key pharmacophoric elements of the this compound molecule. A significant finding is that the biological activity of the more complex natural product, Biyouyanagin A, appears to originate from its this compound structural domain. nih.govacs.org This suggests that the this compound scaffold itself constitutes the core pharmacophore responsible for the observed anti-HIV effects.

The essential features of the pharmacophore are believed to include:

The Spirolactone Moiety: This distinctive structural feature is considered critical for the anti-HIV bioactivity of this compound and its analogs. unibo.it

The Phenyl Group: The aromatic ring is a key component, and substitutions on this ring have been shown to significantly modulate biological activity. nih.gov

The Enone System: The α,β-unsaturated ketone within the lactone ring system is another important element, with modifications to this group impacting potency. nih.gov

Systematic Evaluation of Substituent Effects on Biological Response

A systematic evaluation of how different substituents on the this compound framework affect its anti-HIV-1 activity has yielded critical insights. The parent compound, this compound, itself exhibits an IC₅₀ value of 29 µM against HIV-1. nih.gov

Key findings from the evaluation of its analogs include:

Substitution on the Phenyl Ring: Modifications to the phenyl group have a pronounced effect on antiviral potency. An analog featuring a para-methoxy group on the phenyl ring (analog 13 ) demonstrated enhanced activity, with an IC₅₀ of 12 µM. nih.gov Another potent analog was one containing a fluoride (B91410) residue (analog 12 ), which showed an IC₅₀ of 16 µM and an impressive therapeutic index of 80.0, marking it as a promising lead for further development. nih.gov

Modification of the Enone System: Alterations to the enone functionality were also explored. The hydrogenation of the double bond to produce analog 14 and the stereoselective 1,4-reduction to yield ketone 15 were performed to assess the role of this conjugated system in the biological response. nih.gov

The biological data for this compound and several key analogs against HIV-1 are summarized in the table below.

| Compound | Substituent/Modification | IC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) |

| This compound | - | 29 | 925 | 32.0 |

| Analog 12 | p-Fluoro on phenyl | 16 | 1301 | 80.0 |

| Analog 13 | p-Methoxy on phenyl | 12 | >1000 | >83.3 |

Data sourced from Nicolaou et al. (2008). nih.gov

Comparative Analysis with Related Natural Products (e.g., Biyouyanagin A)

A significant aspect of the SAR studies of this compound involves its comparison with the structurally related and more complex natural product, Biyouyanagin A. Biyouyanagin A is believed to be biosynthetically derived from this compound and a sesquiterpene, ent-zingiberene. nih.gov

The comparative analysis revealed that this compound and its simplified analogs often exhibit anti-HIV activity that is comparable to, and in some instances, more potent than Biyouyanagin A. nih.gov This finding strongly supports the hypothesis that the this compound portion of Biyouyanagin A is the principal pharmacophore. nih.govacs.org

Interestingly, the divergence in activity against other viruses highlights the specificity of the pharmacophore. While effective against HIV, this compound and its analogs displayed little to no activity against the Lymphocytic Choriomeningitis Virus (LCMV). In contrast, certain Biyouyanagin A analogs were found to be active against LCMV, suggesting that the additional structural complexity of Biyouyanagin A is necessary for this particular biological effect. pnas.orgresearchgate.net

Biosynthetic Pathway Investigations

Hypothetical Biosynthetic Routes

The biosynthesis of Hyperolactone C is hypothesized to originate from the polyketide pathway, a common route for the formation of a wide array of natural products in plants and fungi. wikipedia.orgwikipedia.org This proposed pathway involves the sequential condensation of simple acyl-CoA precursors to construct a linear poly-β-keto chain, which then undergoes a series of cyclization and modification reactions to yield the final complex structure.

A plausible biosynthetic route to this compound likely commences with the assembly of a polyketide chain by a polyketide synthase (PKS). The specific starter and extender units are yet to be confirmed, but based on the carbon skeleton of this compound, a common starter unit such as acetyl-CoA and several extender units of malonyl-CoA are likely involved. Following the formation of the linear polyketide precursor, a key intramolecular cyclization event is proposed to form the central furanone ring. Subsequent enzymatic modifications, including a crucial oxidative cyclization, would then lead to the formation of the characteristic spiroketal lactone moiety.

Table 1: Hypothetical Precursors and Intermediates in this compound Biosynthesis

| Step | Precursor/Intermediate | Description |

| 1 | Acetyl-CoA (Starter Unit) & Malonyl-CoA (Extender Units) | Building blocks for the polyketide chain. |

| 2 | Linear Poly-β-keto Chain | Assembled by a Polyketide Synthase. |

| 3 | Furanone Intermediate | Formed via intramolecular cyclization of the polyketide chain. |

| 4 | Hydroxylated Intermediate | Precursor to spirolactone formation. |

| 5 | This compound | Final product after oxidative spirocyclization. |

Isotopic Labeling Studies for Precursor Incorporation

To date, no specific isotopic labeling studies have been published for the elucidation of the this compound biosynthetic pathway. However, this powerful technique is essential to definitively identify the building blocks and intermediates of the pathway. Such studies would involve feeding isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled acetate (B1210297) or other potential starter units, to Hypericum chinese plant tissues or cell cultures. nih.govresearchgate.netrsc.orgrsc.orgnih.gov

Subsequent isolation of this compound and analysis of the isotopic labeling pattern using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would provide direct evidence for the incorporation of the fed precursors. For instance, feeding with [1-¹³C]-acetate and [2-¹³C]-acetate would reveal the orientation of the acetate units in the polyketide backbone. These experiments are crucial to confirm the hypothetical polyketide origin and to delineate the precise sequence of biosynthetic events.

Table 2: Proposed Isotopic Labeling Experiments for this compound

| Labeled Precursor | Analytical Technique | Expected Outcome |

| [¹³C₂]-Acetate | ¹³C NMR | Confirmation of acetate as the building block and determination of intact C-C bond incorporation. |

| [¹³C, ¹⁸O₂]-Acetate | Mass Spectrometry | Elucidation of the origin of oxygen atoms in the furanone and lactone rings. |

| Labeled Phenylalanine | ¹³C NMR / Mass Spectrometry | To investigate the origin of the phenyl group, if not from the polyketide pathway. |

Enzymatic Postulations in Biosynthesis

Based on the hypothetical biosynthetic route, the involvement of several key enzyme classes can be postulated. The biosynthesis is likely initiated by a Polyketide Synthase (PKS) , which catalyzes the iterative condensation of acyl-CoA units. nih.govnih.govnih.govnih.govresearchgate.net Given the structural complexity, a Type I or Type III PKS could be responsible.

Following the assembly of the polyketide chain, a cyclase enzyme is likely required to facilitate the regioselective intramolecular cyclization to form the furanone ring. The formation of the spirolactone is a critical step that likely involves an oxidative enzyme , such as a cytochrome P450 monooxygenase (P450) or a flavoenzyme-dependent monooxygenase . researchgate.netnih.govnih.govmdpi.commdpi.com These enzymes are well-known for their role in catalyzing complex rearrangements and cyclizations in the late stages of natural product biosynthesis.

Table 3: Postulated Enzymes in the Biosynthesis of this compound

| Enzyme Class | Postulated Function | Supporting Rationale |

| Polyketide Synthase (PKS) | Assembly of the linear polyketide backbone. | Common pathway for furanone and related natural products. wikipedia.orgwikipedia.org |

| Cyclase | Catalysis of the intramolecular cyclization to form the furanone ring. | Essential for controlling the regioselectivity of ring formation. nih.govpsu.edu |

| Cytochrome P450 Monooxygenase | Oxidative cyclization to form the spirolactone moiety. | Known to catalyze similar complex cyclizations in other biosynthetic pathways. researchgate.netnih.govmdpi.com |

Genetic Basis for this compound Production in Plants

The genes encoding the biosynthetic enzymes for this compound in Hypericum chinese have not yet been identified. However, it is widely recognized that genes for secondary metabolite biosynthesis in plants are often organized in biosynthetic gene clusters (BGCs) . nih.govyoutube.com These clusters facilitate the co-regulation and inheritance of the entire pathway.

It is therefore highly probable that the genes for the PKS, cyclase, and P450 monooxygenase involved in this compound biosynthesis are located in close proximity on a chromosome within the Hypericum chinese genome. The identification of such a gene cluster would provide the genetic blueprint for this compound production and open avenues for its biotechnological production through metabolic engineering in heterologous hosts. The study of the genetic basis of other secondary metabolites in Hypericum species provides a strong precedent for this organizational principle. nih.govmdpi.com

Computational and Theoretical Studies

Reaction Mechanism Elucidation in Synthesis

Density Functional Theory (DFT) and other computational methods have been instrumental in elucidating the complex mechanisms of reactions used to synthesize Hyperolactone C and its precursors. These studies help explain observed selectivity and optimize reaction conditions.

Kinetic and thermodynamic modeling have been applied to understand the feasibility and pathways of key synthetic steps. In the context of a photoredox-catalyzed approach to the total synthesis of this compound, computational studies, alongside kinetic and thermodynamic analysis, were crucial for interrogating the underlying catalytic cycle. researchgate.netchemrxiv.orgchemrxiv.org This platform, which activates 1,3-dicarbonyl C(sp³)–H acids, was shown to proceed through different mechanisms depending on the reaction conditions. researchgate.netchemrxiv.org The investigations highlighted the role of lithium trifluoroacetate (B77799) under different photoredox conditions, enabling either ligand-to-metal charge transfer (LMCT) or multi-site proton-coupled electron transfer (MS-PCET) activations. researchgate.netchemrxiv.orgchemrxiv.org

In another synthetic approach, DFT calculations were used to explain the chemoselective addition of a nitronate over an enolate to an unactivated triple bond. researchgate.net The calculations revealed that the desired nitronate addition was kinetically and thermodynamically favored, whereas the competing enolate addition was found to be highly endothermic. researchgate.net Such theoretical validation is essential for understanding reactions that yield a single diastereomer. researchgate.net

The study of reaction kinetics often relies on the theory of absolute reaction rates, where the Gibbs free energy of activation (ΔG*) determines the reaction rate constant. sumitomo-chem.co.jp Computational models can estimate these energy barriers, providing a quantitative measure of reactivity for different proposed pathways. sumitomo-chem.co.jp

One of the key strategies to construct the spirolactone core involves a Rh(II)-catalysed oxonium ylide formation followed by a researchgate.netchemrxiv.org sigmatropic rearrangement. researchgate.netnih.gov The stereocontrol in such reactions is determined by the transition state geometries. DFT approaches are used to investigate the transition states of competing pathways, such as intramolecular C–H amination versus alkene aziridination, to predict and explain the observed product distribution. acs.org These calculations can model the subtle energetic differences between diastereomeric transition states that lead to high stereochemical fidelity.

In a palladium-catalyzed domino reaction used to synthesize the core skeleton of this compound, DFT calculations were also employed to model the transformation. chalmers.se Similarly, in the synthesis of related complex molecules, computational analysis of the transition states has helped to understand the factors contributing to stereochemical induction. acs.org For instance, in the biomimetic synthesis of biyouyanagin A from this compound, a [2+2] photocycloaddition reaction was employed, where the chemo-, regio-, and stereoselectivity were rationalized through mechanistic considerations. nih.govresearchgate.net These analyses are crucial for designing synthetic routes that provide exquisite stereocontrol, which can eliminate the need for tedious separation of diastereoisomers. nih.gov

Conformational Analysis of the Spirolactone System

The three-dimensional structure of the 1,7-dioxaspiro[4.4]nonane system in this compound is critical to its properties. Detailed conformational analysis has been performed using molecular mechanics and Density Functional Theory (DFT) methods. researchgate.net These studies have examined the various possible conformations of this compound diastereomers. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Hypotheses (General, without specific biological results)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov While specific biological data for this compound are excluded here, general hypotheses about its potential interactions with a protein receptor can be formulated based on its structure. Docking studies for structurally related compounds can provide a framework for these hypotheses. mdpi.commdpi.com

The structure of this compound contains several key functional groups that could participate in ligand-receptor interactions:

Hydrogen Bonding: The two carbonyl groups of the lactone rings can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues (e.g., serine, threonine, tyrosine) in a receptor's active site. mdpi.com

Hydrophobic and van der Waals Interactions: The phenyl group and the vinyl and methyl groups at the C9 position provide hydrophobic surfaces that can interact favorably with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the aromatic side chains of receptor residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com

π-Alkyl Interactions: The phenyl ring could also participate in π-alkyl interactions with alkyl side chains of amino acids. mdpi.com

Future Research Directions and Applications in Chemical Biology

Advancement of Novel Synthetic Methodologies

The intricate architecture of Hyperolactone C, characterized by adjacent quaternary stereocenters, has made it a compelling target for synthetic chemists. acs.orgnih.gov The development of more efficient and versatile synthetic routes is crucial for producing sufficient quantities for biological testing and for generating structural analogues. nih.gov

Future research will likely focus on several key areas. One promising avenue is the continued development of tandem reactions that can construct the core spirolactone framework in a single step. A notable example is the tandem Claisen rearrangement-lactonization protocol, which has been demonstrated as a novel strategy for creating the two adjacent quaternary centers. nih.gov Another powerful approach involves the Rh(II)-catalyzed oxonium ylide formation followed by a nih.govresearchgate.net sigmatropic rearrangement, which concisely generates the spirolactone motif with controlled relative stereochemistry. acs.org

A significant challenge and future goal is the development of enantioselective syntheses. While current methods have successfully produced racemic this compound, the ability to selectively synthesize a single enantiomer is critical for pharmacological studies. nih.gov Future investigations may explore the use of chiral catalysts, such as chiral rhodium catalysts in the oxonium ylide rearrangement, or pursue catalytic asymmetric acetalization to set the key stereocenters early in the synthetic sequence. acs.org Furthermore, late-stage functionalization strategies, such as conjugate addition to a norphenyl this compound precursor, offer a modular approach to introduce diversity and create various analogues. rsc.orgox.ac.uk The exploration of biomimetic pathways, which mimic the proposed natural synthesis of the molecule, also presents an innovative direction for future synthetic efforts. acs.org

Exploration of Undiscovered Biological Activities

The initial identification of this compound as a potential anti-HIV agent has been the primary driver of biological interest. acs.orgresearchgate.net However, its full biological activity profile remains largely unexplored. The compound originates from the genus Hypericum, which is a rich source of constituents with diverse pharmacological properties, including anti-inflammatory and broad-spectrum anti-viral activities. researchgate.net

Future research should systematically screen this compound against a wider range of biological targets. Given that related compounds from Hypericum have shown varied effects, it is plausible that this compound possesses activities beyond its anti-HIV potential. researchgate.net Bioactivity-guided fractionation of extracts from Hypericum chinese L. continues to be a strategy for discovering novel compounds and activities. nih.govresearchgate.net The investigation could extend to other viral pathogens, various cancer cell lines, and assays for anti-inflammatory or immunomodulatory effects. For instance, Biyouyanagin A, a structurally related meroterpene proposed to be biosynthetically derived from this compound, not only exhibits potent anti-HIV activity but also inhibits cytokine production, suggesting a potential for immunomodulatory action that warrants investigation for this compound itself. researchgate.net

Development of Chemical Probes for Biological Target Identification

To fully understand how this compound exerts its anti-HIV effects, it is essential to identify its precise molecular target(s) within the host cell or the virus. mdpi.com The development of chemical probes derived from the this compound scaffold is a powerful strategy for achieving this. researchgate.netnih.gov A chemical probe is a small molecule designed to interact with a specific protein target, enabling its identification and functional study. thermofisher.kr

Future work in this area would involve the synthesis of this compound derivatives that incorporate a reporter tag or a reactive group. mdpi.com This could be a fluorescent dye for visualizing the molecule's localization within cells or a "handle" such as an alkyne or diazirine group. mdpi.comnih.gov This handle would allow for affinity purification, where the probe-bound proteins are pulled down from cell lysates and identified using proteomic techniques like mass spectrometry. researchgate.net Translating the observed anti-HIV phenotype into a well-defined mechanism of action is a critical step, and chemical probes are the ideal tools for this purpose. mdpi.com The design of these probes must ensure that the modification does not significantly disrupt the compound's original biological activity. researchgate.net An inactive analogue, to be used as a negative control, would also need to be synthesized to ensure that the identified interactions are specific to the active compound. nih.gov

Potential for Derivatization in Lead Compound Discovery

This compound serves as an excellent starting point for lead compound discovery. acs.org Derivatization, the process of structurally modifying a compound to create related analogues, is a cornerstone of medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties. annalsofrscb.roresearchgate.net The goal is to generate a library of related compounds to establish clear Structure-Activity Relationships (SARs). nih.gov

The synthetic strategies developed for this compound can be adapted for "diverted total synthesis," a method that introduces variations into the synthetic route to produce a diverse library of analogues rather than a single target molecule. wiley-vch.de The late-stage conjugate addition approach is particularly well-suited for this, as it allows for the introduction of various phenyl groups and other substituents near the end of the synthesis, rapidly generating a series of derivatives. rsc.orgox.ac.uk Each derivative would then be tested for its biological activity. This systematic process helps to identify which parts of the molecule are essential for its activity and which can be modified to enhance its therapeutic potential. nih.gov This function-oriented synthesis approach can lead to the discovery of new lead compounds with superior potency or novel biological activities compared to the original natural product. wiley-vch.de

Interdisciplinary Research Integrating Synthesis, Biology, and Computational Chemistry

The complexity of natural product research necessitates a highly collaborative, interdisciplinary approach. The future exploration of this compound will benefit immensely from the integration of synthetic chemistry, molecular biology, and computational chemistry. mdpi.comunizar.es

This synergistic workflow creates a powerful research cycle. Synthetic chemists can design and execute novel, efficient routes to produce this compound and its derivatives. acs.org Biologists can then perform high-throughput screening of these compounds to assess their activity against various targets and in different disease models, generating crucial SAR data. researchgate.netnih.gov Concurrently, computational chemists can use tools like molecular docking and molecular dynamics simulations to build models of how this compound interacts with potential protein targets. unizar.esusp.br These computational models can help rationalize the experimental SAR data, predict the activity of new, unsynthesized derivatives, and guide the design of more potent and selective compounds. usp.br This integrated feedback loop, where experimental results inform computational models and computational predictions guide synthetic efforts, can dramatically accelerate the process of identifying biological targets and optimizing this compound as a potential therapeutic lead. unizar.es

Q & A

Q. What are the established synthetic routes for Hyperolactone C, and what key reaction steps define these methodologies?

this compound is synthesized via palladium-catalyzed cascade sequences and oxonium ylide formation-rearrangement. Key steps include palladium-mediated carbonylation under high-pressure CO/CO₂ (200 psi) and stereoselective BBr₃-mediated deprotection . Methodological rigor requires optimization of catalysts (e.g., Pd(PPh₃)₄) and reaction conditions (temperature, solvent) to achieve reproducibility .

Q. How is the structural identity of this compound validated in synthetic studies?

Structural confirmation relies on NMR (¹H/¹³C), X-ray crystallography, and comparison to natural isolates. For example, olefinic proton shifts (δ ~5.06–6.10 ppm) in NMR distinguish stereoisomers, while anisotropic effects in X-ray data resolve cyclobutane configurations . Purity is confirmed via HPLC and elemental analysis, with new compounds requiring full spectroscopic characterization .

Q. What biological activities are associated with this compound, and how are these assays designed?

this compound exhibits anti-HIV activity, typically evaluated through viral inhibition assays (e.g., p24 antigen suppression in T-cell lines). Assays require controls for cytotoxicity (MTT assays) and replication of results across independent labs to validate claims .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during this compound synthesis?

Discrepancies in diastereoselectivity (e.g., cycloaddition facial selectivity) arise from varying zingiberene stereoisomers or reaction conditions. Comparative analysis using combinatorial experiments (e.g., mixing zingiberene stereoisomers with hyperolactone precursors) and DFT calculations can clarify mechanistic pathways . Replicating prior studies with strict adherence to reported conditions is critical .

Q. What strategies address low yields in palladium-catalyzed cascade syntheses of this compound?

Yield optimization involves systematic screening of ligands (e.g., P(n-Bu)₃ vs. PPh₃), solvent polarity (THF vs. CH₂Cl₂), and gas pressure (CO/CO₂ ratios). For example, Hodgson et al. achieved 71–90% yields by fine-tuning Pd(PPh₃)₄ loading (5 mol%) and stepwise deprotection . Kinetic studies and in-situ monitoring (e.g., IR spectroscopy) may identify bottlenecks .

Q. How should researchers interpret conflicting biological activity data for this compound analogs?

Contradictions may stem from impurities, assay variability (e.g., cell line differences), or stereochemical inconsistencies. To mitigate this:

Q. What methodological frameworks ensure robust structure-activity relationship (SAR) studies for this compound derivatives?

SAR studies require:

- Library design : Synthesize analogs with systematic stereochemical or substituent variations (e.g., 4-epi-Hyperolactone C, biyouyanagin derivatives) .

- Data normalization : Use Z-score normalization for bioactivity data to account for assay batch effects.

- Multivariate analysis : Apply PCA or clustering to correlate structural features (e.g., cyclobutane configuration) with activity .

Methodological Guidance

Q. How to design experiments that reconcile synthetic and biosynthetic hypotheses for this compound?

Biosynthetic proposals (e.g., [2+2] photocycloaddition in nature) can be tested via biomimetic synthesis under UV light with zingiberene/hyperolactone mixtures. Monitor reaction progress via LC-MS and compare products to natural isolates . Enzymatic involvement is probed using inhibitors or isotopic labeling .

Q. What statistical practices are essential for interpreting this compound’s experimental data?

Q. How to navigate contradictions between synthetic and natural this compound spectral data?

If synthetic and natural isolate NMR data diverge, re-examine:

- Solvent effects : Record spectra in identical solvents (e.g., CDCl₃).

- Conformational analysis : Use NOESY to identify dominant conformers.

- Collaborative validation : Share samples with independent labs for cross-verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.